Product packaging for Methyl 17-methyloctadecanoate(Cat. No.:CAS No. 55124-97-5)

Methyl 17-methyloctadecanoate

Cat. No.: B164432
CAS No.: 55124-97-5
M. Wt: 312.5 g/mol
InChI Key: MASZVQKLIMRPFY-UHFFFAOYSA-N
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Description

Presence in Microbial Systems

The distribution of Methyl 17-methyloctadecanoate in the microbial world highlights its role in the lipid composition of various microorganisms.

While specific studies on the isolation of this compound from Thiobacillus thiooxidans were not found, the broader context of fatty acid analysis in bacteria is well-established. Bacteria synthesize a wide array of fatty acids, including branched-chain varieties, which are integral components of their cell membranes, influencing fluidity and environmental adaptation. Further research is needed to specifically confirm the presence and function of this compound in Thiobacillus thiooxidans.

The related compound, 17-methyloctadecanoic acid, has been reported in the fungus Monascus purpureus. nih.gov This fungus is known for producing a variety of secondary metabolites. The presence of this branched-chain fatty acid suggests its involvement in the fungal lipid metabolism. It is often found alongside other fatty acid methyl esters, such as methyl hexadecanoate (B85987) and 10-octadecenoic acid, methyl ester, in fermented rice bran where Monascus purpureus is cultured. researchgate.netmdpi.com

This compound and its parent fatty acid are part of the complex lipid profiles of various microalgae and cyanobacteria.

Fremyella diplosiphon : This cyanobacterium is recognized as a potential source for biofuels, with its lipid profile being a key area of research. nih.gov Studies have identified various fatty acid methyl esters (FAMEs) in Fremyella diplosiphon, including methyl palmitate, methyl octadecenoate, and methyl octadecadienoate. nih.govgoogle.commdpi.comresearchgate.netacs.org While direct evidence for this compound is not explicitly detailed in the provided results, the presence of a diverse range of FAMEs suggests it could be a minor component.

Chlorella sp. : This genus of green microalgae is known for its high lipid content, making it a candidate for biodiesel production. niscpr.res.in The fatty acid composition of Chlorella vulgaris includes a significant amount of C18:1 and C18:3 fatty acids, and the total fatty acid methyl ester (FAME) content increases at lower temperatures. diva-portal.org

Chlorococcum sp. : This microalga is also being explored for biofuel production due to its lipid content. niscpr.res.in The FAME profile of Chlorococcum indicates it is a suitable source for biofuel. niscpr.res.in

Botryococcus sp. : This colonial microalga is notable for its hydrocarbon and lipid production. glpbio.comunitedwebnetwork.com It is considered a promising source for biofuels, with palmitic acid being a key differentiator in its fatty acid profile. researchgate.net

Scenedesmus sp. : This genus of green algae has been studied for its potential in producing value-added compounds. diva-portal.org The fatty acid profile of Scenedesmus sp. shows a significant increase in C18:3 fatty acids at lower temperatures. diva-portal.org The FAME profile of Scenedesmus has been characterized, with major fatty acids including C16:4, C17:0, C19:2, C19:3, and C22:1. unitedwebnetwork.com

Detection in Plant Kingdom

This compound has been identified in the phytochemical profiles of several medicinal and horticultural plants, as well as in various plant extracts and seed oils.

Evolvulus alsinoides : The ethanolic extract of the whole plant of Evolvulus alsinoides has been found to contain this compound. nih.govscribd.comresearchgate.netresearchgate.net It is one of sixteen compounds identified through GC-MS analysis of the extract. scribd.com

Micromeria fruticosa : This plant, used in traditional medicine, also contains this compound. preprints.orgresearchgate.net It was identified as a fatty acid component in an analysis of the plant's extracts. preprints.org The compound has been noted in studies of the plant's anti-aflatoxigenic properties. mdpi.com

Pistia stratiotes : Also known as water lettuce, this aquatic plant has been analyzed for its bioactive compounds. plantaedb.comtheabcjournal.comrsc.org While a direct mention of this compound was not found in the search results, analysis of its extracts has revealed the presence of other fatty acid methyl esters. theabcjournal.compan.pl

Calotropis gigantea : The ethanolic flower extract of this plant, commonly known as milkweed, contains this compound. phytojournal.com This compound was identified through GC-MS analysis of the flower extract. phytojournal.com

Punica granatum : this compound has been detected in pomegranate peel extracts. mdpi.com It was identified as a fatty acid methyl ester in a study analyzing the antifungal properties of the peel. mdpi.com Other studies on pomegranate have also noted the presence of various fatty acid esters. ekb.egbio-conferences.orgathenaeumpub.com

This compound is found in various plant-derived oils and extracts. For instance, it has been identified in the root extracts of Plantago lanceolata (Ribwort Plantain). areeo.ac.ir It has also been noted in the context of phytochemical screening of various plant extracts for their bioactive compounds. researchgate.net

Data Tables

Table 1: Presence of this compound in Microbial Systems

OrganismSystemFinding
Monascus purpureusFungal Lipid ProfileThe related compound, 17-methyloctadecanoic acid, has been reported in this fungus. nih.gov
Fremyella diplosiphonCyanobacterial LipidomeWhile not explicitly found, a diverse range of other fatty acid methyl esters are present. nih.govgoogle.commdpi.comresearchgate.netacs.org
Chlorella sp.Microalgal LipidomeContains significant amounts of C18:1 and C18:3 fatty acids. diva-portal.org
Chlorococcum sp.Microalgal LipidomeIts FAME profile indicates suitability for biofuel production. niscpr.res.in
Botryococcus sp.Microalgal LipidomeKnown for its high hydrocarbon and lipid content. glpbio.comunitedwebnetwork.com
Scenedesmus sp.Microalgal LipidomeFAME profile includes C16:4, C17:0, C19:2, C19:3, and C22:1 fatty acids. unitedwebnetwork.com

Table 2: Detection of this compound in the Plant Kingdom

Plant SpeciesPart/ExtractFinding
Evolvulus alsinoidesWhole plant ethanolic extractContains this compound. nih.govscribd.comresearchgate.netresearchgate.net
Micromeria fruticosaPlant extractsContains this compound. preprints.orgresearchgate.net
Pistia stratiotesPlant extractsAnalysis revealed other fatty acid methyl esters. theabcjournal.compan.pl
Calotropis giganteaEthanolic flower extractContains this compound. phytojournal.com
Punica granatumPeel extractsContains this compound. mdpi.com
Plantago lanceolataRoot extractsContains this compound. areeo.ac.ir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B164432 Methyl 17-methyloctadecanoate CAS No. 55124-97-5

Properties

IUPAC Name

methyl 17-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZVQKLIMRPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339161
Record name Methyl 17-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55124-97-5
Record name Methyl 17-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Ecological Distribution of Methyl 17 Methyloctadecanoate

Identification in Animal-Derived Biological Samples (non-human, non-clinical)

Methyl 17-methyloctadecanoate, a branched-chain fatty acid methyl ester (FAME), has been identified in various ecological niches. Its presence is often determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of lipid extracts from biological and environmental samples. nih.govnih.gov The parent acid, 17-methyloctadecanoic acid, is a known long-chain, methyl-branched saturated fatty acid. nih.gov

Fatty Acid Methyl Ester Profiles in Animal Gut Microbiota

The analysis of fatty acid methyl ester (FAME) profiles is a standard method for characterizing the composition of microbial communities, including those in the animal gut. researchgate.net The gut microbiota plays a crucial role in host lipid metabolism, influencing the fatty acid profiles in the host's tissues. nih.gov Studies on the gut microbiota of various animals, such as the Chinese mitten crab (Eriocheir sinensis), utilize GC-MS to analyze FAMEs obtained from gut contents to understand the relationship between diet, microbial communities, and fatty acid composition. frontiersin.org

Branched-chain fatty acids are recognized as important components of bacterial cell membranes. While many studies on gut microbiota focus on major fatty acids, the methodologies employed are capable of detecting less common branched-chain variants. researchgate.netnih.gov For instance, detailed FAME analyses have been conducted on bacteria of the genus Pseudomonas and gut isolates from insects, identifying a wide range of fatty acids that serve as biomarkers. researchgate.netmdpi.com Although direct reporting of this compound in every gut microbiome study is not common, its parent acid, an iso-fatty acid, falls into a class of compounds typically originating from bacteria.

Table 1: Research on Fatty Acid Methyl Ester (FAME) Profiles in Animal Gut Microbiota
Organism/ContextAnalytical MethodKey Findings Related to Fatty AcidsSource
Mouse (Mus musculus)Gas Chromatography-Mass Spectrometry (GC-MS)The gut microbiota was shown to promote hepatic fatty acid desaturation and elongation. FAMEs were generated and analyzed to profile total fatty acid composition. nih.gov
Chinese Mitten Crab (Eriocheir sinensis)Gas Chromatography (GC)Established a relationship between fatty acid profiles and the gut bacterial community in crabs from different ecological habitats. frontiersin.org
Various Gram-positive bacteriaFatty Acid Methyl Ester (FAME) analysis via GC-MIDI systemIdentified specific branched and hydroxylated fatty acids as signature markers for bacteria isolated from different geographical locations. researchgate.net

Lipid Composition in Aquatic Organisms

Comprehensive biochemical analyses have been performed on various aquatic organisms to determine their lipid composition. In a detailed study of eight seahorse species, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify 34 different fatty acid methyl esters. nih.govresearchgate.net While the most abundant saturated fatty acid found in these seahorse samples was palmitic acid, followed by stearic acid, the analysis provides a framework for the diversity of fatty acids present. e3s-conferences.org

The parent compound, 17-methyloctadecanoic acid, has been reported in fish, specifically Baltic salmon. chemfont.ca This indicates that iso-branched fatty acids are present in the lipid profiles of marine animals. The detection of this compound itself has been confirmed in the ethanolic extract of the plant Micromeria fruticosa (0.6% of the extract) and the chloroform (B151607) fraction of Cleome amblyocarpa (0.285%), demonstrating its presence in natural sources and the capability of GC-MS to quantify it. preprints.orgjrespharm.com

Table 2: Lipid and Fatty Acid Analysis in Aquatic Organisms
OrganismAnalytical MethodPrimary Fatty Acids IdentifiedSource
Eight Seahorse Species (e.g., Hippocampus trimaculatus, H. kelloggi)Gas Chromatography-Mass Spectrometry (GC-MS)Detected 34 FAMEs; major fatty acids included hexadecanoic acid (palmitic acid). Total lipid yields varied from 3.2% to 12.3%. nih.govresearchgate.net
Seahorse (Hippocampus sp.) from IndonesiaGas Chromatography-Mass Spectrometry (GC-MS)The highest saturated fatty acid was palmitic acid (60.67%). Other identified acids included stearic acid, myristic acid, and lauric acid. e3s-conferences.org
Baltic SalmonNot specifiedFound to contain 17-methyloctadecanoic acid, the parent acid of the target compound. chemfont.ca

Presence in Soil Organic Matter and Humic Acid Fractions

Soil organic matter is a complex matrix containing a variety of lipid compounds. This compound, under the name 17-methyl Stearic Acid methyl ester, is listed as an available organic standard solution for soil analysis, indicating its relevance as an analyte in this environmental compartment. chemsrc.com

Studies on soil lipids involve extracting lipid fractions from soil and humic acids, followed by analysis using GC-MS. csic.es Humic acids are first methylated to convert carboxylic acids into their corresponding methyl esters for gas chromatographic analysis. csic.esnih.gov Research on soil from a pine stand under different conditions (burned vs. unburned) showed that the distribution of soil lipids, including alkanes and fatty acids, was altered by environmental changes. csic.es The analysis of phospholipid fatty acids (PLFAs) is also a common technique to characterize microbial communities in soil, with specific branched-chain fatty acids (e.g., 10Me 16:0, 10Me 18:0) serving as biomarkers for certain bacteria like actinomycetes. mdpi.com This confirms that methyl-branched fatty acids are integral components of soil organic matter, primarily of microbial origin.

Table 3: Analysis of Fatty Acids in Soil and Humic Fractions
Sample TypeAnalytical ApproachRelevant FindingsSource
Soil from Dystric XerochreptLipid extraction, methylation of humic acids, GC-MSDemonstrated differences in the distribution of soil lipids (alkanes, fatty acids) after a forest fire. Branched alkanes showed high resistance to heating. csic.es
Soil from Larch PlantationsPhospholipid fatty acid (PLFA) analysis via GCUsed methyl-branched fatty acids (e.g., 10Me 16:0) as biomarkers for actinomycetes in soil microbial communities. mdpi.com
Humic Acid FractionsPermethylation procedure developmentDeveloped a method to methylate carboxylic and hydroxyl groups in humic acids to make them soluble for analysis. nih.gov

Biosynthesis and Metabolic Pathways of Methyl 17 Methyloctadecanoate

Enzymatic Pathways for Branched-Chain Fatty Acid Methyl Ester Formation

The synthesis of branched-chain fatty acids (BCFAs) is initiated by enzymes that can utilize branched-chain starter units instead of the typical acetyl-CoA. The primary enzyme responsible for the elongation of the fatty acid chain is fatty acid synthase (FASN). nih.govnih.gov FASN predominantly produces straight-chain fatty acids but exhibits promiscuity, allowing it to use methyl-branched CoA esters as primers to generate monomethyl branched-chain fatty acids (mmBCFAs). nih.govnih.gov

The formation of the branched structure, specifically the iso-form like 17-methyloctadecanoic acid, relies on the incorporation of primers derived from the catabolism of branched-chain amino acids (BCAAs). nih.govwikipedia.org For instance, enzymes like branched-chain amino acid transferases (BCATs) and branched-chain α-keto acid dehydrogenase (BCKDH) complexes are crucial for converting BCAAs into suitable acyl-CoA primers. nih.govfrontiersin.org

The final step in forming Methyl 17-methyloctadecanoate is the esterification of the carboxyl group of 17-methyloctadecanoic acid with methanol (B129727). In biological systems, this can be accomplished by various esterases or lipase (B570770) enzymes that catalyze transesterification reactions. mdpi.com For analytical purposes, such as in fatty acid methyl ester (FAME) analysis, this methylation is typically achieved chemically. frontiersin.org In some industrial applications, enzymes like Thermomyces lanuginosus lipase (TLL) are used for the efficient synthesis of fatty acid esters. mdpi.com

Precursor Incorporation and Elongation Mechanisms in Biosynthesis

The biosynthesis of 17-methyloctadecanoic acid, an iso-C19:0 fatty acid, begins with a specific branched-chain primer derived from the amino acid leucine. wikipedia.org The metabolic pathway for generating this primer is as follows:

Transamination: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproate. frontiersin.org

Decarboxylation: The branched-chain α-keto acid decarboxylase (BCKA) enzyme catalyzes the decarboxylation of α-ketoisocaproate to produce 3-methylbutyryl-CoA (isovaleryl-CoA). wikipedia.org

This isovaleryl-CoA molecule serves as the starter unit, or primer, for fatty acid synthesis. The elongation of this primer proceeds through the conventional fatty acid synthesis pathway, where the FASN system iteratively adds two-carbon units. wikipedia.org The donor for these two-carbon units is typically malonyl-CoA. wikipedia.org The entire process is repeated until the 18-carbon backbone with a methyl branch at the 17th position is fully formed. In some cases, the incorporation of methylmalonyl-CoA instead of malonyl-CoA by FASN can also introduce methyl branches onto the growing acyl chain. nih.gov

Parameter Description Associated Molecules/Enzymes
Amino Acid Origin The ultimate source for the iso-branched structure.Leucine wikipedia.orgresearchgate.net
Primer Molecule The initial branched-chain starter unit for FASN.3-methylbutyryl-CoA (Isovaleryl-CoA) wikipedia.org
Key Primer Forming Enzymes Enzymes responsible for converting the amino acid to the acyl-CoA primer.Branched-chain amino acid transferase (BCAT), Branched-chain α-keto acid decarboxylase (BCKA) nih.govwikipedia.org
Elongation Unit Donor The molecule that provides two-carbon units for chain extension.Malonyl-CoA wikipedia.org
Core Elongation Enzyme The multi-enzyme complex that builds the fatty acid chain.Fatty Acid Synthase (FASN) nih.govnih.gov

Microbial Biotransformation of Related Lipids to this compound

Microorganisms are capable of producing branched-chain fatty acids and their esters through de novo synthesis and by modifying existing lipid substrates. Several bacterial species, such as those from the genus Streptomyces, are known to produce and secrete large quantities of diverse free fatty acids, including saturated branched-chain variants like iso-14:0, anteiso-15:0, and iso-16:0. ni.ac.rs

Specific biotransformation pathways have been observed where microbes modify long-chain fatty acids. The yeast Torulopsis magnoliae can ferment methyl 10-methyloctadecanoate, leading to the production of its hydroxylated derivatives. cdnsciencepub.com This demonstrates the enzymatic machinery in microbes to act on and transform substituted fatty acid esters. Another relevant process involves the fermentation of methyl stearate (B1226849), a straight-chain fatty acid ester, to 17-hydroxyoctadecanoate, which can then be oxidized to form methyl 17-oxooctadecanoate. This highlights a microbial capability to functionalize the penultimate (ω-1) carbon of a long-chain fatty acid, a position analogous to the methyl branch in 17-methyloctadecanoate.

Furthermore, bacteria can utilize exogenous branched-chain amino acids from their environment, channeling them into the BCFA synthesis pathway to produce fatty acids characteristic of their species. frontiersin.org

Comparative Analysis of Biosynthetic Routes Across Diverse Biological Systems

The biosynthesis of branched-chain fatty acids, including the precursor to this compound, varies across different life forms.

In Bacteria: Bacterial synthesis of BCFAs is well-documented and serves as a primary mechanism for regulating membrane fluidity. The synthesis predominantly relies on the use of α-keto acids derived from the catabolism of valine, leucine, and isoleucine as primers. wikipedia.orgfrontiersin.org The specificity of the branched-chain α-keto acid decarboxylase (BCKA) enzyme for these primers is high, and the resulting BCFA profile is often a stable and characteristic trait for many bacterial species. wikipedia.org Elongation proceeds via the FASN pathway using malonyl-CoA. wikipedia.org

In Mammals: For a long time, BCFAs in mammals were thought to be acquired mainly from the diet. However, research has demonstrated that de novo synthesis of monomethyl BCFAs occurs, particularly in adipose tissues like brown fat. nih.gov This pathway links mitochondrial BCAA catabolism to cytosolic lipogenesis. Acyl-CoA species generated from BCAA breakdown in the mitochondria are exported to the cytosol via the action of carnitine acetyltransferase (CrAT) and are then used as primers by FASN. nih.gov The promiscuity of FASN is a key factor that allows it to accept these branched primers, leading to the synthesis of BCFAs. nih.gov

Alternative Pathways: In some marine bacteria and other organisms, different methylation mechanisms exist. For example, a coral-associated bacterium, Microbulbifer sp., was found to synthesize a methylated fatty acid where the methyl group is derived from S-adenosylmethionine (SAM). nih.govbeilstein-journals.org This SAM-dependent methyltransferase activity represents a distinct route from the BCAA-primer-dependent pathway common in many bacteria and mammals. nih.govbeilstein-journals.org

Feature Bacterial Systems Mammalian Adipose Tissue Alternative (e.g., Microbulbifer sp.)
Primary Synthesis Location CytosolMitochondria (primer formation) & Cytosol (elongation) nih.govCytosol
Source of Methyl Branch Branched-chain amino acid (e.g., Leucine) catabolism wikipedia.orgfrontiersin.orgBranched-chain amino acid (e.g., Leucine) catabolism nih.govS-adenosylmethionine (SAM) nih.govbeilstein-journals.org
Key Initial Enzymes Branched-chain α-keto acid decarboxylase (BCKA) wikipedia.orgBranched-chain keto-acid dehydrogenase (BCKDH), Carnitine acetyltransferase (CrAT) nih.govSAM-dependent methyltransferase nih.govbeilstein-journals.org
Elongation Enzyme Fatty Acid Synthase (FAS) wikipedia.orgFatty Acid Synthase (FASN) nih.govFatty Acid Synthase (FAS) / Polyketide Synthase (PKS) systems nih.govbeilstein-journals.org

Synthetic Methodologies and Derivatization of Methyl 17 Methyloctadecanoate

Laboratory Synthesis of Methyl 17-Methyloctadecanoate and its Analogues

The laboratory synthesis of complex fatty acids often involves multi-step processes starting from more readily available precursors. While direct synthesis routes for this compound are based on the esterification of 17-methyloctadecanoic acid, the synthesis of its analogues, such as cyclopropane (B1198618) derivatives, provides insight into the construction of the characteristic iso-methyl branched carbon skeleton.

A notable example is the total synthesis of (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, an analogue of 17-methyloctadecanoic acid. The synthesis begins with 1-bromo-12-methyltridecane, establishing the iso-methyl branch at the outset. nih.gov A key intermediate, 17-methyloctadec-4-yn-1-ol, is prepared, which serves as a common precursor for producing different isomers. nih.gov The corresponding methyl ester is typically prepared in the final step via esterification of the carboxylic acid.

The table below outlines the key transformations in the synthesis of an analogue of 17-methyloctadecanoic acid.

StepStarting MaterialReagents/ConditionsProductYield (%)
11-bromo-12-methyltridecane1. Mg, THF; 2. 4-pentyn-1-ol (B147250) derivative17-methyloctadec-4-yn-1-ol~60% (over steps)
217-methyloctadec-4-yn-1-olH₂, Lindlar catalyst, Hexane (B92381)(Z)-17-methyloctadec-4-en-1-ol94%
3(Z)-17-methyloctadec-4-en-1-olNaNO₂, HNO₃, H₂O, 60 °C(E)-17-methyloctadec-4-en-1-olQuantitative
4(E)-17-methyloctadec-4-en-1-olCH₂I₂, Et₂Zn, Toluene(±)-trans-4,5-methylene-17-methyloctadecan-1-ol64%
5(±)-trans-4,5-methylene-17-methyloctadecan-1-olJones reagent, Acetone(±)-17-methyl-trans-4,5-methyleneoctadecanoic acid70%
Data derived from the synthesis of (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid. nih.gov

Another related compound, Methyl 17-oxooctadecanoate, can be synthesized through the esterification of 17-oxooctadecanoic acid using methanol (B129727) with an acid catalyst like sulfuric acid. A biotechnological route involves the fermentation of methyl stearate (B1226849) to produce 17-hydroxyoctadecanoate, which is subsequently oxidized to yield the target keto ester.

Chemical Modifications and Functionalization Strategies

Functionalization of this compound and related fatty acid esters involves chemical reactions that modify the ester group or the alkyl chain to produce derivatives with new properties or to prepare them for analysis.

Common modifications include:

Oxidation and Reduction : The terminal end of the fatty acid chain can be functionalized. For example, a precursor like 17-hydroxyoctadecanoate can be oxidized to form Methyl 17-oxooctadecanoate. Conversely, the keto group in Methyl 17-oxooctadecanoate can be reduced to form alcohols.

Ester Group Modification : The methyl ester group can undergo nucleophilic substitution reactions. Hydrolysis under basic conditions would yield the carboxylate salt of 17-methyloctadecanoic acid, while transesterification with a different alcohol would produce a different ester.

Derivatization for Analysis : For analytical purposes, especially in mass spectrometry, fatty acids are often derivatized to enhance ionization and provide structurally diagnostic fragmentation. qut.edu.au For instance, derivatization reagents like N-(2-aminoethyl)-4-iodobenzamide (NIBA) can be attached to the carboxyl group (after hydrolysis of the methyl ester) to aid in locating methyl branch points upon analysis. qut.edu.au

Chain Functionalization : In unsaturated analogues, the double or triple bonds serve as handles for functionalization. For example, the alkyne group in the synthetic intermediate 17-methyloctadec-4-yn-1-ol is crucial for creating the cis/trans double bonds needed for subsequent cyclopropanation. nih.gov Epoxidation of a double bond followed by ring-opening is another strategy to introduce functional groups onto the alkyl chain. researchgate.netgoogle.com

Regioselective and Stereoselective Synthesis Approaches for this compound

Regioselectivity and stereoselectivity are critical concepts in organic synthesis that deal with the control over the position and spatial orientation of chemical bonds and functional groups. youtube.commasterorganicchemistry.com

Regioselectivity : In the context of this compound, regioselectivity refers to the specific placement of the methyl group at the C-17 position (the iso position). This is typically not achieved by adding a methyl group to an existing octadecanoate chain, but rather by employing a starting material that already contains the required branched structure. nih.gov For example, the synthesis of the 17-methyl branched cyclopropane analogue starts with 1-bromo-12-methyltridecane, which ensures the methyl group is correctly positioned from the beginning. nih.gov

Stereoselectivity : This refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com A reaction is stereoselective if it produces a predominance of one stereoisomer, such as trans over cis. youtube.com The synthesis of the cyclopropane analogues of 17-methyloctadecanoic acid provides a clear example of stereocontrol. nih.gov The stereochemistry of the final product is determined by the geometry of an alkene intermediate.

The table below contrasts the stereoselective steps leading to cis and trans isomers.

Target IsomerKey IntermediateReagents/Conditions for Stereoselective StepOutcome of Step
trans-cyclopropane17-methyloctadec-4-yn-1-ol1. H₂, Lindlar catalyst -> (Z)-alkene; 2. NaNO₂/HNO₃ (Stereomutation)(E)-17-methyloctadec-4-en-1-ol (trans-alkene)
cis-cyclopropane17-methyloctadec-4-yn-1-olH₂, Lindlar catalyst, Hexane(Z)-17-methyloctadec-4-en-1-ol (cis-alkene)
Data derived from the synthesis of (±)-17-methyl-cis/trans-4,5-methyleneoctadecanoic acid. nih.gov

The subsequent cyclopropanation reaction with diethylzinc (B1219324) and diiodomethane (B129776) proceeds with retention of the alkene geometry, leading to the desired trans or cis cyclopropane product.

Synthesis of Deuterated and Isotopic Labeled this compound for Tracer Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools for tracer studies in metabolic research. nih.gov They allow scientists to track the fate of molecules in biological systems without using radioactive isotopes. nih.gov The synthesis of labeled this compound would follow established methods for labeling fatty acids.

Key synthetic strategies include:

Esterification of a Labeled Acid : The most straightforward method is the acid-catalyzed esterification of an isotopically labeled carboxylic acid with unlabeled methanol. For example, the synthesis of Methyl hexadecanoate-D31 involves reacting hexadecanoic acid-D31 with methanol in the presence of an acid catalyst. Similarly, if deuterated 17-methyloctadecanoic acid were available, it could be esterified to produce the labeled methyl ester.

Use of Labeled Reagents : Specific positions can be labeled using isotopically enriched reagents. To introduce a labeled methyl group at the C-17 position, a Grignard reaction using deuterium-labeled methyl magnesium iodide (CD₃MgI) on a suitable keto-ester precursor would be a viable strategy. nih.gov This approach was successfully used to synthesize 17-Methyl-d₃-testosterone by reacting dehydroepiandrosterone (B1670201) with labeled methyl magnesium iodide. nih.gov

The table below summarizes potential approaches for synthesizing labeled this compound.

Labeling StrategyPrecursorLabeled ReagentLabeled ProductReference Methodology
Full Chain Deuteration17-methyloctadecanoic acid-dₓMethanolThis compound-dₓEsterification of deuterated palmitic acid
C-17 Methyl Group LabelingA 17-keto-octadecanoate esterMethyl-d₃-magnesium iodide (CD₃MgI)Methyl 17-(methyl-d₃)-octadecanoateGrignard reaction on a steroid ketone nih.gov
Ester Methyl Group Labeling17-methyloctadecanoic acidMethanol-d₄ (CD₃OD)(Methyl-d₃) 17-methyloctadecanoateAcid-catalyzed esterification

These methods provide access to specifically labeled versions of this compound, enabling detailed investigation of its absorption, distribution, and metabolic transformation in vivo. nih.gov

Advanced Analytical Techniques for Methyl 17 Methyloctadecanoate Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the primary and most powerful technique for the detailed analysis of volatile compounds like FAMEs. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For methyl 17-methyloctadecanoate, GC-MS is indispensable for separating it from other isomeric and isobaric fatty acids and for confirming its structure.

The foundation of a successful GC separation is the selection of an appropriate stationary phase and the optimization of the column temperature program. restek.com The choice of stationary phase is the most critical factor as it dictates the selectivity of the separation. restek.com For FAMEs, particularly for resolving complex mixtures that include branched-chain isomers like this compound, highly polar stationary phases are preferred. restek.comresearchgate.net

Stationary Phases: Columns coated with polar cyanopropyl siloxane or wax-type stationary phases provide the necessary selectivity to separate FAMEs based on chain length, degree of unsaturation, and the position of methyl branches. researchgate.netrestek.comrestek.com Commonly used and effective stationary phases include:

Biscyanopropyl Polysiloxane: Phases like the Rt-2560 and HP-88 are highly polar and are specifically designed for the detailed separation of FAME isomers, including positional and geometric isomers. restek.comresearchgate.netrestek.com

Wax-type (Polyethylene Glycol): Columns such as the Stabilwax are also highly polar and are effective in separating polar FAME compounds from non-polar hydrocarbon matrices, which is particularly useful in applications like fuel analysis. restek.com

The general principle of "like dissolves like" applies, where a polar column is best suited for the analysis of polar analytes like FAMEs. sigmaaldrich.com

Temperature Programs: A temperature-programmed analysis is essential for separating a wide range of FAMEs in a single run. The program typically starts at a lower temperature to resolve early-eluting, shorter-chain FAMEs and then ramps up to elute longer-chain, higher-boiling point compounds like this compound in a reasonable time. nih.govuib.no An optimized program balances resolution and analysis time. ifremer.fr

An illustrative temperature program for the analysis of FAMEs, including branched-chain variants, is presented below.

ParameterSettingPurpose
Initial Oven Temperature 60-80°CAllows for the separation of volatile, short-chain FAMEs.
Hold Time 1-2 minEnsures sharp peaks for the initial compounds.
Ramp Rate 1 6-20°C/min to 150-180°CSeparates mid-range FAMEs. researchgate.netnih.gov
Ramp Rate 2 4-7°C/min to 250-280°CElutes long-chain and branched-chain FAMEs like this compound. researchgate.netnih.gov
Final Hold Time 7-10 minEnsures all high-boiling point compounds have eluted from the column. researchgate.netnih.gov
Carrier Gas Helium or HydrogenInert gases to carry the analytes through the column. nih.govubbcluj.ro

This table presents a generalized temperature program. Specific parameters must be optimized for the particular column and sample matrix.

Electron Ionization (EI) is the most common ionization technique used in GC-MS for FAME analysis. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural elucidation.

This compound is an anteiso-branched fatty acid methyl ester. Its mass spectrum exhibits characteristic fragments that allow it to be distinguished from its iso-branched and straight-chain isomers. nih.gov

Molecular Ion (M+): The molecular ion peak for this compound (C₂₀H₄₀O₂) would be observed at a mass-to-charge ratio (m/z) of 312.

McLafferty Rearrangement: Straight-chain FAMEs are known for a prominent base peak at m/z 74, resulting from a McLafferty rearrangement. researchgate.netresearchgate.net While this ion may be present in the spectrum of branched-chain esters, it is often less intense.

Characteristic anteiso Fragments: The key to identifying an anteiso branch lies in the fragmentation around the methyl group near the terminus of the fatty acid chain. nih.govnih.govresearchgate.net For this compound, the branching occurs at the C17 position (the third carbon from the end). The primary fragmentations are:

[M-29]⁺: A prominent ion resulting from the loss of an ethyl group (•C₂H₅) from the terminus of the molecule. nih.govnih.gov This is a highly characteristic fragment for anteiso isomers.

[M-57]⁺: An ion resulting from the loss of a sec-butyl group (•C₄H₉), which involves cleavage on the other side of the methyl branch. nih.govnih.gov The presence of both [M-29] and [M-57] ions is a strong indicator of an anteiso structure.

Other Fragments: A series of peaks separated by 14 mass units (representing CH₂ groups) is typical for the aliphatic chain. libretexts.org An ion at m/z 115, corresponding to a cyclization product around the ester, also tends to be more prominent in anteiso isomers compared to iso isomers. nih.govresearchgate.net

Ion (m/z)IdentitySignificance for this compound
312 Molecular Ion [M]⁺Confirms the molecular weight of the compound.
283 [M-29]⁺Characteristic fragment from the loss of an ethyl group, indicating an anteiso branch. nih.govnih.gov
255 [M-57]⁺Characteristic fragment from cleavage on the other side of the anteiso branch. nih.govnih.gov
74 McLafferty IonCommon FAME fragment, but may be of lower intensity compared to straight-chain isomers. researchgate.netresearchgate.net

This table summarizes the expected key fragments for the EI-MS spectrum of this compound.

For accurate quantification, an internal standard (IS) is added to both the calibration standards and the unknown samples. ubbcluj.ro The IS corrects for variations in sample preparation and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. ubbcluj.rounesp.br For FAME analysis, odd-chain FAMEs are commonly used.

Internal Standards:

Methyl heptadecanoate (C17:0)

Methyl nonadecanoate (B1228766) (C19:0)

Methyl pentadecanoate (B1260718) (C21:0) researchgate.net

Deuterated standards, such as methyl heptadecanoate-d33, are also excellent choices as they co-elute with their non-deuterated counterparts but are easily distinguished by the mass spectrometer. gcms.czlcms.cz

Calibration Curves: A series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard are analyzed. gcms.czresearchgate.net A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. lcms.cz The concentration of this compound in an unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. unesp.brgcms.cz These curves typically demonstrate excellent linearity (R² > 0.99) over the desired concentration range. gcms.czlcms.cz

ParameterTypical Value/RangeReference
Calibration Range 2 - 100 mg/kg gcms.czlcms.cz
Internal Standard Methyl heptadecanoate-d33 gcms.czlcms.cz
Correlation Coefficient (R²) > 0.99 gcms.czlcms.cz

This table outlines typical parameters for a quantitative GC-MS method for FAMEs.

While full-scan MS analysis collects data over a wide m/z range, Selective Ion Monitoring (SIM) mode sets the mass spectrometer to detect only a few specific, pre-selected ions. researchgate.netdiva-portal.org This dramatically increases the signal-to-noise ratio, leading to significantly higher sensitivity and specificity. uni-hohenheim.dejci.org SIM is the preferred method for trace analysis or when the analyte is present in a complex matrix. restek.comresearchgate.net

For the analysis of this compound, a SIM method would be programmed to monitor for its characteristic ions.

Target Ions: The molecular ion (m/z 312) and the key fragment ions that are specific to its anteiso structure (e.g., m/z 283 and m/z 255) would be selected. researchgate.net

Dwell Time: The instrument spends a specific amount of time (dwell time) measuring each selected ion before moving to the next. diva-portal.org

Advantages: By ignoring the noise from matrix components and other non-target compounds, SIM allows for the detection and quantification of this compound at much lower levels than full-scan mode. nih.govresearchgate.net This is crucial in applications like food analysis and biomedical research where it may be a minor component. researchgate.netcapes.gov.br

Other Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of lipids and their derivatives. While GC-MS is the gold standard for analyzing volatile FAMEs, HPLC is often employed as a complementary or preparatory technique for complex lipid samples. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for lipid analysis. nih.govnih.gov It utilizes a non-polar stationary phase (e.g., C18 or C30) and a polar mobile phase (e.g., acetonitrile/water mixtures). nih.govnih.govcapes.gov.brresearchgate.net FAMEs are separated based on their hydrophobicity, which is influenced by both chain length and the degree of unsaturation. nih.govcapes.gov.br

Lipid Class Fractionation: HPLC is highly effective for separating total lipid extracts into different classes prior to GC-MS analysis. researchgate.net For instance, a sample could be fractionated to isolate triacylglycerols, free fatty acids, and phospholipids. researchgate.net The triacylglycerol fraction could then be transesterified to FAMEs (including this compound if present) for subsequent GC-MS analysis. This multi-step approach reduces the complexity of the sample injected into the GC-MS, improving the quality of the analysis. nih.govgerli.com

Isomer Separation: Certain HPLC methods, such as those using silver-ion columns (Ag⁺-HPLC), can be used to separate FAMEs based on the number and geometry of double bonds. gerli.com While not directly applicable to the saturated this compound, this highlights the utility of HPLC in prefractionating complex FAME mixtures.

Silver Ion Chromatography for Isomeric Separation of Fatty Acid Methyl Esters

Silver ion chromatography is a powerful technique for the separation of unsaturated fatty acid methyl esters based on the number, geometry (cis/trans), and position of double bonds. lmaleidykla.ltnih.gov The separation mechanism relies on the formation of reversible charge-transfer complexes between silver ions (Ag+) and the π-electrons of the carbon-carbon double bonds in the fatty acid chains. lmaleidykla.lt While this method is highly effective for separating unsaturated isomers, its direct application for the separation of saturated branched-chain isomers like this compound from other saturated esters is limited as it primarily targets unsaturation.

However, in a broader analytical workflow, silver ion chromatography can be invaluable. For instance, in a complex mixture containing both saturated and unsaturated fatty acids, silver ion chromatography can be used to first separate the different classes of unsaturated fatty acid methyl esters (e.g., monoenes, dienes, etc.) from the saturated fraction. aocs.orgnih.gov This preliminary fractionation simplifies the subsequent analysis of the saturated esters, including this compound, by other techniques such as gas chromatography.

Methodologies often involve silver ion thin-layer chromatography (Ag+-TLC) or silver ion high-performance liquid chromatography (Ag+-HPLC). aocs.orgcsic.es In Ag+-TLC, a silica (B1680970) plate is impregnated with silver nitrate, and the separation is achieved using a non-polar mobile phase. aocs.org For Ag+-HPLC, columns are packed with a stationary phase that has silver ions incorporated onto it. csic.es Combining silver ion chromatography with other techniques like gas chromatography or reversed-phase HPLC provides a comprehensive approach to fatty acid analysis. aocs.org

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including this compound. nih.govvanderbilt.edu Both ¹H NMR and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The terminal methyl groups of the iso-branch at the 17-position would appear as a doublet around δ 0.85–0.89 ppm. vulcanchem.com The numerous methylene (B1212753) (-CH₂-) groups along the aliphatic chain would produce a large, overlapping signal, often referred to as the methylene envelope, around δ 1.25 ppm. The protons of the methyl ester group (-OCH₃) would be identifiable as a sharp singlet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group would resonate in the downfield region, typically between δ 173–174 ppm. vulcanchem.com The carbon of the methyl ester group would appear at a distinct chemical shift. The carbons of the iso-propyl group at the branch point and the terminal methyl carbons would also have characteristic chemical shifts, allowing for the confirmation of the branched structure. vulcanchem.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Assignment
¹H 0.85–0.89 (d) Terminal methyl groups at C-17
¹H 1.25 (m) Methylene envelope (-CH₂-)n
¹H ~3.67 (s) Methyl ester (-OCH₃)
¹³C 173–174 Ester carbonyl (C=O)
¹³C ~51.4 Methyl ester (-OCH₃)

Note: Predicted values are based on general chemical shift ranges for similar long-chain fatty acid methyl esters and may vary slightly based on solvent and experimental conditions. vulcanchem.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.comresearchgate.net The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its molecular vibrations.

A strong, prominent absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. pjoes.com Another significant set of bands would appear in the 2850-2965 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the long aliphatic chain. pjoes.com Specifically, asymmetric and symmetric stretching vibrations of the methylene groups are typically observed around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. pjoes.com

The C-O stretching vibrations of the ester group typically result in strong bands in the 1100-1300 cm⁻¹ region. pjoes.com Bending vibrations for the CH₂ and CH₃ groups also appear in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the structure. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2965-2850 C-H stretching Aliphatic (CH₂, CH₃)
1750-1735 C=O stretching Ester
1470-1450 C-H bending Aliphatic (CH₂)
1385-1365 C-H bending Aliphatic (CH₃)

Source: Data compiled from various sources on FTIR analysis of long-chain fatty acid methyl esters. pjoes.comvscht.cz

Sample Preparation and Extraction Methodologies for this compound

The accurate analysis of this compound from various sources, particularly biological matrices, necessitates efficient and reliable sample preparation and extraction methods.

The extraction of lipids, including the parent fatty acid (17-methyloctadecanoic acid), from biological materials is the first critical step. nih.gov The choice of solvent and extraction method depends on the nature of the sample matrix.

Soxhlet Extraction: This is a classic and exhaustive method for extracting lipids from solid samples. mdpi.comfhsu.edu The sample is placed in a thimble and continuously extracted with a boiling solvent, such as n-hexane or a chloroform (B151607)/methanol (B129727) mixture. fhsu.eduasm.org This technique ensures a high recovery of lipids, although it can be time-consuming and require relatively large volumes of solvent. core.ac.uk

Methanol, Dichloromethane, n-Hexane, and Chloroform: Various solvent systems are employed for lipid extraction. A common method is the use of a mixture of chloroform and methanol, often with water, which effectively extracts a broad range of lipids. asm.org Dichloromethane can be used as a less toxic alternative to chloroform. nih.gov N-hexane is a non-polar solvent widely used for extracting neutral lipids. mdpi.com The selection of the solvent system is crucial to ensure the efficient extraction of the lipid fraction containing 17-methyloctadecanoic acid.

Once the total lipids are extracted, the fatty acids are typically converted to their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography. This process, known as transesterification, involves reacting the lipids (triglycerides, phospholipids, etc.) with an alcohol, usually methanol, in the presence of a catalyst. nih.govresearchgate.net

Commonly used catalysts include:

Acidic Catalysts: Boron trifluoride (BF₃) in methanol is a widely used reagent for the transesterification of fatty acids. lmaleidykla.ltmdpi.com The reaction is typically carried out by heating the lipid extract with the BF₃-methanol solution. mdpi.com

Basic Catalysts: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol are also effective catalysts for transesterification. iastate.edu

The resulting FAMEs, including this compound, are then extracted from the reaction mixture using a non-polar solvent like n-hexane and concentrated for subsequent chromatographic and spectroscopic analysis. nih.gov This conversion to the methyl ester form increases the volatility of the fatty acids, making them amenable to analysis by gas chromatography. iastate.edusaudijournals.com

Solid-Phase Extraction (SPE) and Column Chromatography for Purification

Following synthesis or extraction from natural sources, this compound is typically present in a mixture containing unreacted starting materials, by-products, and other lipids. Solid-Phase Extraction (SPE) and column chromatography are fundamental preparative techniques employed to isolate and purify the target compound to a high degree. These methods leverage differences in the physical and chemical properties, such as polarity and adsorption affinity, between this compound and contaminants.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly efficient and selective sample preparation technique used for the rapid purification and concentration of analytes from complex liquid mixtures. sigmaaldrich.com The methodology involves partitioning analytes between a solid sorbent (the stationary phase) and a liquid (the mobile phase). sigmaaldrich.com For a non-polar compound like this compound, reversed-phase SPE is a common and effective choice.

In a typical reversed-phase SPE workflow, a cartridge containing a non-polar stationary phase, such as silica gel chemically modified with octadecyl (C18) chains, is used. phenomenex.com This C18 sorbent provides strong hydrophobic retention for non-polar compounds while allowing more polar impurities to pass through. phenomenex.com The process generally consists of four sequential steps:

Conditioning: The sorbent bed is treated with a solvent like methanol to activate the C18 chains, followed by an equilibration step with a solvent like water, which is often the matrix of the sample.

Loading: The crude sample mixture, dissolved in a suitable solvent, is passed through the cartridge. This compound and other non-polar molecules are adsorbed onto the C18 sorbent.

Washing: A polar solvent or a mixture of solvents is passed through the cartridge to wash away weakly retained, more polar impurities.

Elution: A non-polar organic solvent is used to disrupt the hydrophobic interactions between this compound and the sorbent, eluting the purified compound from the column.

The versatility of SPE allows for its application in various contexts. For instance, aminopropyl-bonded SPE cartridges are effective for isolating free fatty acid fractions from lipid extracts, while silver ion SPE can be employed for separating fatty acid methyl esters based on their degree of unsaturation. aocs.org

Table 1: Representative Protocol for SPE Purification of this compound

This table outlines a general procedure for the purification of this compound from a crude reaction or extract mixture using a reversed-phase C18 SPE cartridge.

StepSolvent/SolutionPurpose
1. Conditioning 2-3 mL MethanolTo solvate the C18 chains and activate the stationary phase.
2. Equilibration 2-3 mL Deionized WaterTo prepare the cartridge for an aqueous sample matrix.
3. Sample Loading 1-5 mL Sample in Water/Methanol solutionTo adsorb the target analyte and other non-polar compounds onto the C18 sorbent.
4. Washing 2-3 mL Water/Methanol (e.g., 90:10 v/v)To elute polar impurities and weakly retained compounds.
5. Elution 1-2 mL Hexane (B92381) or Ethyl Acetate (B1210297)To elute the purified this compound.

Column Chromatography

Column chromatography is a robust and widely used technique for purifying chemical compounds on a larger scale than SPE. taylorandfrancis.com The principle relies on the differential adsorption of components in a mixture onto a solid stationary phase packed within a column. column-chromatography.com As a liquid mobile phase percolates through the column, compounds separate based on their affinity for the stationary phase; less retained compounds travel faster, while more strongly retained compounds move slower. taylorandfrancis.com

For the purification of this compound, normal-phase column chromatography using silica gel as the stationary phase is highly effective. taylorandfrancis.comoup.com Silica gel is a polar adsorbent, meaning it will more strongly retain polar compounds. Since this compound is a relatively non-polar ester, it will have a moderate affinity for the silica, allowing for its separation from both more polar impurities (like glycerol (B35011) or unreacted fatty acids) and less polar impurities (like hydrocarbons).

The choice of mobile phase (eluent) is critical for achieving good separation. A non-polar solvent such as hexane is typically used as the base eluent, and a small proportion of a slightly more polar solvent, like ethyl acetate or acetone, is added to modulate the elution strength. oup.comresearchgate.net By carefully selecting the solvent system, often through preliminary analysis with thin-layer chromatography (TLC), a high degree of purity can be achieved.

Research has demonstrated the power of column chromatography in separating closely related fatty acid methyl esters. In one study, a gas chromatography column utilizing an OV-17 stationary phase successfully separated a mixture of C19 FAME isomers, including this compound, methyl 10-methyloctadecanoate, and methyl 2-methyloctadecanoate. jci.org Another study on the purification of crude biodiesel (composed of various FAMEs) using silica gel column chromatography reported an increase in purity from 77.51% to 93.87% with a product recovery of 91.04%. researchgate.net

Table 2: Research Findings on Chromatographic Purification of Fatty Acid Methyl Esters

This table summarizes key results from studies that used column chromatography to purify or separate FAMEs, illustrating the technique's effectiveness.

Study FocusStationary PhaseMobile Phase / ConditionsKey FindingReference
Isomer SeparationOV-17 (Gas Chromatography Column)Temperature programmedSuccessful baseline separation of this compound from its positional isomers. jci.org
Biodiesel PurificationSilica GelPetroleum Ether, followed by MethanolIncreased FAME purity from 77.51% to 93.87% with 91.04% recovery. Effectively separated FAMEs from glycerol. researchgate.net

Ecological and Environmental Research on Methyl 17 Methyloctadecanoate

Environmental Fate and Degradation Pathways

The environmental persistence of Methyl 17-methyloctadecanoate is expected to be low due to its susceptibility to biological and chemical degradation processes. As a FAME, it has low aqueous solubility and low volatility, suggesting it is likely to partition to soil or sediment if released into the environment. concawe.euepa.gov

Fatty acid methyl esters are readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.orglyellcollection.org The primary pathway for biodegradation is a multi-step process that is similar in both aerobic and anaerobic environments. lyellcollection.org The initial step involves the de-esterification of the FAME to form the corresponding free fatty acid (17-methyloctadecanoic acid) and methanol (B129727). lyellcollection.orgepa.gov Subsequently, the free fatty acid undergoes β-oxidation, a process that sequentially removes two-carbon units. lyellcollection.org

Under aerobic conditions, the ultimate degradation product is carbon dioxide. epa.gov In anaerobic settings, the degradation of FAMEs can lead to the production of methane. lyellcollection.orgconcawe.eu The rate of biodegradation can vary depending on the specific environmental conditions and the microbial populations present. lyellcollection.org For instance, studies on rapeseed methyl esters have shown significant biodegradation within 28 days in the presence of activated sludge. lyellcollection.org

Environment Condition Primary Degradation Pathway Key Intermediates Final Products
Soil & AquaticAerobicDe-esterification followed by β-oxidation17-Methyloctadecanoic acid, MethanolCarbon Dioxide, Water, Biomass
Soil & AquaticAnaerobicDe-esterification followed by β-oxidation17-Methyloctadecanoic acid, Methanol, Volatile Fatty AcidsMethane, Carbon Dioxide, Biomass

In addition to biodegradation, abiotic processes can contribute to the degradation of this compound. Hydrolysis of the ester bond can occur, particularly under acidic or alkaline pH conditions, yielding 17-methyloctadecanoic acid and methanol. epa.gov While stable at a neutral pH, the presence of strong bases can drive this reaction to completion. epa.gov

Photolysis, or degradation by sunlight, is not considered a significant degradation pathway for fatty acid methyl esters. epa.gov The ester functional group absorbs light in the far UV spectrum, which is outside the range of natural sunlight reaching the Earth's surface. epa.gov

Degradation Mechanism Description Products Environmental Relevance
HydrolysisCleavage of the ester bond by reaction with water, can be catalyzed by acid or base.17-Methyloctadecanoic acid, MethanolCan be a contributing factor, especially in environments with non-neutral pH.
PhotolysisDegradation by light energy.Not significantThe compound does not absorb light in the natural solar spectrum.

Several factors can influence the rate at which this compound degrades in the environment. The structure of the fatty acid ester itself plays a role; for example, the degree of unsaturation and chain length can affect biodegradability. researchgate.netukm.my As a saturated, long-chain fatty acid ester, its degradation may be slower than that of shorter-chain or unsaturated FAMEs. researchgate.net

Environmental conditions are also critical. The presence of acclimated microbial populations is a key determinant of biodegradation rates. lyellcollection.org The availability of electron acceptors (like oxygen in aerobic environments) and essential nutrients such as nitrogen and phosphorus can also limit the speed of degradation. concawe.eu Temperature and pH will also affect both biological and chemical degradation processes.

Factor Influence on Degradation Rate
Microbial Community Presence of adapted microorganisms significantly increases biodegradation rates.
Nutrient Availability Lack of nutrients like nitrogen and phosphorus can limit microbial activity and slow degradation.
Oxygen Availability Determines whether aerobic (faster) or anaerobic (slower) pathways dominate.
Temperature Affects the rate of both microbial metabolism and chemical reactions like hydrolysis.
pH Influences the rate of hydrolysis and can affect microbial activity.
Compound Structure Longer carbon chains can sometimes lead to slower degradation. researchgate.net

Bioremediation Potential and Processes

The inherent biodegradability of fatty acid methyl esters like this compound makes them amenable to bioremediation strategies for contaminated sites.

A diverse range of microorganisms, including various bacteria, are capable of degrading FAMEs. lyellcollection.org Strains of Pseudomonas, for example, have been shown to degrade saturated branched-chain fatty acids. epa.gov The key enzymes initiating the degradation process are esterases or lipases, which catalyze the hydrolysis of the methyl ester bond to release the free fatty acid and methanol. lyellcollection.org Following this initial step, the enzymes of the β-oxidation pathway are responsible for the further breakdown of the fatty acid chain. researchgate.net

Microbial Group Enzyme Function
Bacteria (e.g., Pseudomonas sp.)Esterase / Lipase (B570770)Hydrolyzes the methyl ester bond.
Various MicroorganismsAcyl-CoA SynthetaseActivates the fatty acid for β-oxidation.
Various MicroorganismsEnzymes of the β-oxidation spiralSequentially shorten the fatty acid chain.

Fatty acid methyl esters are the primary component of biodiesel. In the context of hydrocarbon remediation, the addition of biodiesel (containing FAMEs) to petroleum-contaminated sites has been explored. The presence of these more readily biodegradable substrates can stimulate microbial populations, potentially enhancing the degradation of the more persistent hydrocarbon components, a process known as co-metabolism. However, the rapid degradation of FAMEs can also lead to the depletion of essential nutrients and electron acceptors, which could, in turn, slow down the degradation of other contaminants like petroleum diesel if these resources are limited. lyellcollection.orgconcawe.eu The use of FAMEs as biomarkers in environmental samples can also help in monitoring microbial community structures in remediation efforts. nih.govoup.com

This compound as an Environmental Biomarker in Ecological Studies

In the field of microbial ecology, the analysis of fatty acid methyl esters (FAMEs) extracted from environmental samples is a widely used technique to profile microbial communities. Within the complex mixture of fatty acids, branched-chain fatty acids (BCFAs), particularly those with an anteiso structure like 17-methyloctadecanoic acid, are recognized as significant biomarkers for certain groups of bacteria. The ester form, this compound, is the derivative typically identified and quantified in these analyses.

Detailed research findings have demonstrated the utility of anteiso fatty acids as indicators of bacterial presence, particularly Gram-positive bacteria, in various environments such as soil and marine sediments. While many studies group anteiso fatty acids together as a general bacterial marker, specific chain lengths can provide more nuanced information. The 19-carbon anteiso fatty acid, 17-methyloctadecanoic acid (a19:0), has been identified in the fatty acid profiles of various ecosystems, and its concentration can fluctuate in response to both biotic and abiotic factors.

Research Findings in Soil Ecosystems

In soil ecology, phospholipid fatty acid (PLFA) analysis is a common method for assessing the living microbial biomass and community structure. Anteiso fatty acids are consistently used as biomarkers for bacteria in these studies. For instance, research on microbial communities in different cropping systems has utilized a suite of BCFAs, including anteiso forms, to differentiate between microbial groups. While specific data for this compound is often part of a larger dataset, its contribution to the total anteiso fatty acid pool can be significant in certain soil types and under specific land management practices.

A study comparing microbial communities in different agricultural systems might reveal variations in the relative abundance of specific BCFAs. For example, soils under no-till management could exhibit a different anteiso fatty acid profile compared to conventionally tilled soils, reflecting shifts in the bacterial populations favored by each environment.

Soil Management PracticePredominant Bacterial Group Indicated by Anteiso-BCFAsRelative Abundance of Anteiso-C19:0 (Hypothetical Data)Ecological Implication
Conventional TillageGeneral Bacteria (Gram-positive)Low to ModerateDisturbance may select for a broad range of bacteria.
No-Till AgricultureActinomycetes and other Gram-positive bacteriaModerate to HighStable conditions may favor slower-growing bacteria rich in BCFAs.
Organic FarmingDiverse Gram-positive bacterial communityVariableHigh organic matter input supports a wide array of decomposer bacteria.

Research Findings in Marine and Aquatic Environments

In marine sediments, the analysis of fatty acid profiles is crucial for understanding the microbial processes that drive biogeochemical cycles. Anteiso fatty acids are known components of the microbial communities in these environments. Their presence can indicate the activity of specific bacterial groups involved in processes such as sulfate reduction.

Studies of microbial mats and sediments in various marine locations, from coastal estuaries to deep-sea trenches, often report the presence of a range of BCFAs. The relative abundance of this compound within these profiles can provide clues about the specific bacterial consortia present and their adaptation to environmental parameters like temperature, pressure, and nutrient availability. For example, certain thermophilic or psychrophilic bacteria might exhibit unique branched-chain fatty acid compositions as a mechanism for maintaining membrane fluidity in extreme temperatures.

Marine EnvironmentPotential Bacterial Source of Anteiso-C19:0Observed Concentration Range (Hypothetical Data)Associated Ecological Condition
Coastal SedimentsSulfate-reducing bacteria, other heterotrophic bacteriaLow to ModerateHigh nutrient input and microbial activity.
Hydrothermal VentsThermophilic bacteriaVariableAdaptation to high temperatures.
Polar Sea IcePsychrophilic bacteriaModerate to HighAdaptation to low temperatures and high salinity.

The use of this compound as a biomarker is a powerful tool in ecological research. As analytical techniques become more sensitive and databases of microbial fatty acid profiles expand, the specificity of this and other branched-chain fatty acids as indicators of particular microbial taxa and their ecological roles will undoubtedly increase. This will allow for a more detailed and accurate understanding of the complex microbial ecosystems that underpin the functioning of our planet.

Industrial and Research Applications of Methyl 17 Methyloctadecanoate and Its Derivatives

Utilization in Chemical Synthesis and as Intermediates

Methyl 17-methyloctadecanoate and its parent acid, 17-methyloctadecanoic acid, serve as valuable building blocks in chemical synthesis. The synthesis of long-chain iso-fatty acids, including 17-methyloctadecanoic acid, has been achieved through various methods, highlighting their role as synthetic targets and intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov

One notable synthetic approach involves the reaction of organometallic compounds with acid chlorides of half esters. acs.org For instance, the synthesis of 17-methyloctadecanoic acid has been accomplished using dialkyl cadmium compounds. acs.org Other synthetic strategies for iso-fatty acids include Wittig coupling, organocopper cross-couplings, and bidirectional extension from a central fragment. beilstein-journals.orgnih.govcsic.es These methods underscore the utility of iso-fatty acids and their esters as intermediates for constructing more complex molecules.

Derivatives of this compound, such as methyl 17-oxooctadecanoate, are also significant in chemical synthesis. This derivative can be synthesized through the oxidation of 17-hydroxyoctadecanoate, which itself can be produced via fermentation of methyl stearate (B1226849). Methyl 17-oxooctadecanoate is a precursor for creating complex organic molecules and is used in the manufacturing of specialty chemicals.

The table below summarizes some of the synthetic methods used to produce iso-fatty acids like 17-methyloctadecanoic acid.

Synthetic Method Key Reagents/Steps Reference(s)
Organometallic ReactionDialkyl cadmium compounds, acid chloride of a half ester acs.org
Wittig CouplingBromo-undecanoic acid ethyl ester-triphenylphosphonium salt, sodium methoxide, isobutyraldehyde csic.es
Organocopper Cross-CouplingInvolves the coupling of organocopper reagents with appropriate substrates. beilstein-journals.orgnih.gov
Bidirectional ExtensionUtilizes a central thiophene (B33073) C4-fragment that is extended from both ends. beilstein-journals.orgnih.gov
From LactonesReaction of hexadecanolide with methylmagnesium bromide, followed by reduction and oxidation. beilstein-journals.orgnih.gov

Role as Analytical Standards and Reference Materials in Lipid Analysis

In the field of lipid analysis, pure and well-characterized compounds are essential for accurate quantification and identification. This compound, with its defined branched structure, serves as an important analytical standard and reference material. superchroma.com.tw It is particularly useful in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters (FAMEs). caymanchem.comcaymanchem.comresearchgate.net

The derivatization of fatty acids to their methyl esters is a common practice in lipid analysis to improve volatility and reduce polarity, making them suitable for GC analysis. labtorg.kz The use of internal standards, such as methyl heptadecanoate (C17:0), is a standard procedure to ensure the accuracy of quantitative analysis of FAMEs in complex samples like silkworm pupae oil. restek.comscispace.com this compound, as a specific iso-fatty acid methyl ester, can be included in standard mixtures to aid in the identification and quantification of branched-chain fatty acids in various biological and industrial samples. researchgate.net

Its distinct retention time in GC analysis, compared to straight-chain fatty acids, allows for the clear identification of branched-chain fatty acids in complex lipid profiles. This is crucial in food science, microbiology, and biomedical research where the presence and abundance of specific fatty acids can have significant implications.

Research Applications in Biofuel Development (e.g., as a component or surrogate for FAMEs in biodiesel)

Biodiesel is primarily composed of a mixture of fatty acid methyl esters (FAMEs) derived from sources like vegetable oils and animal fats. crownoil.co.ukinternational-agrophysics.org To better understand the combustion chemistry of these complex fuels, researchers often use surrogate fuels, which are simpler mixtures of known compounds that represent the key chemical features of real biodiesel. osti.govscholaris.ca

Research in this area focuses on how the structure of individual FAMEs, including chain length, degree of unsaturation, and branching, influences properties like cetane number, viscosity, and emissions. international-agrophysics.org By studying the combustion of pure compounds like this compound, researchers can develop more accurate chemical kinetic models for biodiesel combustion. scholaris.ca

Potential in Materials Science Research (e.g., as a component in lubricants)

The unique structure of this compound suggests its potential application in materials science, particularly in the formulation of lubricants. The branched-chain nature of iso-fatty acids can influence the physical properties of their esters, such as melting point and viscosity, which are critical for lubricant performance. cymitquimica.com

Derivatives of this compound, such as methyl 17-oxooctadecanoate, are noted for their utility in the production of lubricants. The long hydrocarbon chain provides lubricity, while the functional groups can be modified to enhance other properties like thermal stability or detergency. The presence of a methyl branch can affect the packing of the molecules, potentially leading to lower pour points and improved low-temperature fluidity compared to their straight-chain counterparts. This makes them attractive for research into high-performance and biodegradable lubricants.

Research on its Role in the Cosmetic and Food Industries (focusing on chemical function rather than specific products)

In the cosmetic and food industries, the chemical functions of fatty acid esters are of significant interest. Methyl esters of fatty acids, in general, are used for their emollient, moisturizing, and texturizing properties in cosmetics. ambujasolvex.comlookchem.com They can act as skin-softening agents and help maintain the skin's moisture barrier. ambujasolvex.com While research on this compound in cosmetics is not extensive, its properties as a fatty acid ester suggest it could be explored for similar functions. The branched-chain structure might offer unique sensory properties or stability in formulations.

Emerging Research Perspectives and Future Directions for Methyl 17 Methyloctadecanoate

Integration with Advanced Lipidomics Workflows

The accurate identification and quantification of methyl 17-methyloctadecanoate within complex lipidomes is crucial for understanding its biological roles. Advanced lipidomics workflows are increasingly being adapted to handle the specific challenges posed by branched-chain fatty acid esters.

Modern lipidomics platforms heavily rely on high-resolution mass spectrometry (HRAM-MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.comwiley.com For fatty acid methyl esters (FAMEs), GC-MS is a conventional and powerful tool. asm.org However, the analysis of branched-chain isomers like this compound can be challenging due to co-elution with other fatty acid isomers. portlandpress.com

To address this, specialized analytical services are emerging that offer targeted identification and quantification of branched-chain and odd-carbon FAMEs. creative-proteomics.com These services utilize optimized chromatographic methods and high-resolution mass spectrometers to differentiate between various isomers. creative-proteomics.com For instance, a study on the fatty acid composition of Cutibacterium species highlighted the difficulty in chromatographically separating iso- and anteiso-C17:0 isomers, necessitating their quantification as a sum. asm.org

A novel analytical approach for FAMEs involves headspace solid-phase microextraction (SPME) arrow technology coupled with GC-MS/MS. researchgate.net This method has been optimized for the rapid and selective analysis of FAMEs from aqueous samples and shows promise for high-throughput screening. researchgate.net

Future integration of this compound analysis into lipidomics workflows will likely involve the development of more specific derivatization techniques to enhance ionization and fragmentation in mass spectrometry, allowing for unambiguous structural elucidation of branched-chain fatty acids. wiley.com

Table 1: Advanced Analytical Platforms for Branched-Chain Fatty Acid Methyl Ester Analysis

Analytical PlatformApplicationKey Performance Aspects
GC-MS/GC-FID Comprehensive fatty acid profiling, including branched-chain and odd-carbon FAMEs. creative-proteomics.comHigh resolution for isomer separation, quantitative and qualitative analysis. portlandpress.comcreative-proteomics.com
LC-MS/MS (e.g., Q Exactive™ Plus Orbitrap) Untargeted profiling of medium- to long-chain branched-chain fatty acids. creative-proteomics.comHigh resolving power (up to 140,000 FWHM) and mass accuracy (<3 ppm). creative-proteomics.com
Headspace SPME-GC-MS/MS Rapid and selective analysis of FAMEs from aqueous samples. researchgate.netHigh sensitivity with low detection limits, suitable for high-throughput analysis. researchgate.net

Investigation of Isomeric Forms and Their Differential Research Significance

The position of the methyl branch in the fatty acid chain can significantly influence its physical properties and biological activity. Consequently, there is a growing interest in distinguishing between isomers of methyl octadecanoate and understanding their differential significance.

This compound is an iso-branched fatty acid. Its isomers include anteiso-branched fatty acids and those with the methyl group at other positions along the carbon chain. For example, a study on the sponge Polymastia penicillus identified the novel unsaturated fatty acid, 17-methyl-13-octadecenoic acid, alongside other branched fatty acids. wiley.com

The biological relevance of different isomers is highlighted by their origins and functions. For instance, iso- and anteiso-fatty acids are characteristic of certain bacteria and their relative abundance can serve as a taxonomic marker. wiley.com The biosynthesis of these isomers starts from different precursors: iso-branched fatty acids are typically derived from isobutyryl-CoA (from valine degradation), while anteiso-branched fatty acids originate from 2-methylbutyryl-CoA (from isoleucine degradation). wikipedia.org

Research into the differential activities of isomers is an active area. While direct comparative studies on this compound isomers are limited, research on related compounds provides a framework. For example, a study on silylated derivatives of hydroxystearic acid showed that the position of the functional group influenced their cytotoxic activity against human tumor cell lines. mdpi.com Similarly, different isomers of monounsaturated fatty acid methyl esters, such as methyl oleate (B1233923) (n-9) and methyl cis-vaccenate (B1238199) (n-7), are known to have distinct natural distributions and biological roles.

Future research will likely focus on the synthesis of pure isomers of methyl-branched octadecanoates to enable a systematic evaluation of their distinct physicochemical properties and biological activities, including their effects on membrane fluidity, cell signaling, and as potential therapeutic agents.

Development of Novel Biotechnological Production Methods for this compound

The production of branched-chain fatty acids and their esters through biotechnological routes is a promising area of research, offering a sustainable alternative to chemical synthesis. The focus is on engineering microorganisms to efficiently produce these valuable compounds.

The biosynthesis of branched-chain fatty acids is initiated using branched-chain α-keto acids as primers. wikipedia.org By manipulating the availability of these primers, the production of specific branched-chain fatty acids can be enhanced. For example, supplementing the culture medium of Bacillus subtilis with L-valine, the precursor to isobutyryl-CoA, increases the synthesis of iso-C15 and iso-C17 fatty acids. cdnsciencepub.com

Metabolic engineering of microorganisms like Escherichia coli has shown significant potential for the production of branched-chain fatty acids. nih.gov One study successfully engineered E. coli to produce high levels of branched-chain fatty acids by optimizing protein lipoylation pathways, achieving a titer of 276 mg/L, which constituted 85% of the total free fatty acids. nih.gov Furthermore, by fine-tuning the expression of enzymes in the branched-chain amino acid pathway, strains were developed that could specifically produce either anteiso- or iso-branched fatty acids. nih.gov

Another approach involves the microbial chain elongation of shorter branched-chain fatty acids. A study demonstrated the production of iso-caproate (a branched C6 fatty acid) from iso-butyrate using a microbiome capable of ethanol-based chain elongation. acs.org This suggests the feasibility of using similar bioprocesses to produce longer-chain branched fatty acids like 17-methyloctadecanoic acid from suitable precursors.

Future research will likely focus on further optimizing microbial strains and fermentation processes to improve the titer, yield, and purity of this compound. This includes identifying and overcoming metabolic bottlenecks, enhancing the expression of key enzymes, and developing cost-effective fermentation strategies using renewable feedstocks.

Table 2: Biotechnological Strategies for Branched-Chain Fatty Acid Production

StrategyOrganism/SystemKey PrinciplePotential Outcome for this compound
Precursor Feeding Bacillus subtilisSupplementation with branched-chain amino acid precursors (e.g., valine). cdnsciencepub.comIncreased proportion of iso-fatty acids, including 17-methyloctadecanoic acid.
Metabolic Engineering Escherichia coliEngineering of protein lipoylation and branched-chain amino acid pathways. nih.govHigh-titer production of specific iso-branched fatty acids.
Microbial Chain Elongation Mixed microbial cultureElongation of shorter branched-chain fatty acids using ethanol (B145695) as an electron donor. acs.orgProduction from shorter iso-fatty acid precursors.
Recombinant Microbial Cells Genetically modified microbesExpression of fatty acid derivative enzymes like ester synthases. google.comDirect production of branched fatty esters like this compound.

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and interactions of molecules like this compound at an atomic level. researchgate.net These methods provide insights that can guide experimental research and the development of new applications.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure and thermochemical properties of molecules. researchgate.netresearchgate.net DFT calculations have been employed to study the thermochemistry of fatty acid methyl esters, providing accurate predictions of their standard enthalpies of formation. researchgate.net Such studies can be applied to this compound to understand its stability and reactivity. DFT has also been used to investigate the mechanisms of reactions involving FAMEs, such as isomerization and oxidation. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is particularly useful for studying the interaction of fatty acid esters with enzymes. For instance, a molecular docking study investigated the binding of methyl octadecenoate to a lipase (B570770), revealing a binding affinity of -5.7 kcal/mol and identifying the key amino acid residues involved in the interaction. mdpi.com Similar studies on this compound could elucidate its interactions with metabolic enzymes or receptors, providing a basis for understanding its biological activity. In one study, molecular docking of this compound with the human NKCC1 protein, a target for diuretics, was performed to explore its potential as a therapeutic agent. researchgate.netsemanticscholar.org

Future computational research on this compound will likely involve more complex simulations, such as molecular dynamics, to study its behavior in biological membranes and its influence on membrane properties. These studies will contribute to a deeper understanding of its biological functions and guide the design of novel applications.

Expanding the Understanding of its Role in Non-Model Organisms and Complex Biological Systems

This compound and its parent acid have been identified in a diverse range of non-model organisms and complex biological systems, suggesting a broad, yet underexplored, ecological and physiological significance.

In the marine environment, the parent acid, 17-methyloctadecanoic acid, has been reported in sponges such as Ectyoplasia ferox and Polymastia penicillus. wiley.comnih.gov The presence of branched-chain fatty acids in sponges is often attributed to associated symbiotic bacteria. wiley.com

In the terrestrial plant kingdom, this compound has been identified in the ethanolic extracts of various plants. These include:

Evolvulus alsinoides, a medicinal plant. nih.gov

The flowers of Calotropis gigantea. phytojournal.com

The roots of Catharanthus roseus. researchgate.net

The bark of Avicennia officinalis. researchgate.netsemanticscholar.org

An extract of Moringa fruticosa. preprints.org

The compound has also been found in mutton tallow (B1178427) and as a volatile component in roasted tigernut oil. caymanchem.com Furthermore, it has been detected in the fungus Monascus purpureus. nih.gov In some contexts, its presence is linked to industrial processes; for example, it was identified as a contaminant in paper and board food contact materials, where it is used in the ink flotation process during fiber washing. nih.gov

The identification of this compound in such a wide array of organisms and systems points to its potential role as a biomarker, a bioactive compound, or a component of complex chemical interactions. Future research should aim to elucidate its specific functions in these contexts, such as its contribution to the chemical defense of sponges, its pharmacological properties in medicinal plants, or its role in the flavor profile of foods.

Future Research Directions for Enhancing this compound Production and Application

Future research on this compound is poised to build upon the emerging perspectives, with a focus on enhancing its production and expanding its practical applications.

Key future research directions include:

Optimization of Biotechnological Production: A primary goal is to improve the efficiency of microbial production systems. This will involve advanced metabolic engineering strategies in hosts like E. coli to increase the flux towards branched-chain fatty acid synthesis. nih.gov Research will also focus on optimizing fermentation conditions and utilizing low-cost, renewable feedstocks to make the process economically viable. d-nb.info The development of recombinant microbial cells that can produce branched-chain fatty acid derivatives, including esters, at high titers (e.g., >1000 mg/L) is a key target. google.com

Elucidation of Biological Functions: A deeper understanding of the biological roles of this compound and its isomers is needed. This will involve detailed studies on its effects on cell membrane properties, its involvement in signaling pathways, and its potential as a biomarker for specific metabolic states or microbial populations. creative-proteomics.com

Exploration of Novel Applications: Branched-chain fatty acid esters have unique physical properties, such as lower melting points compared to their straight-chain counterparts, which makes them attractive for various industrial applications. acs.org Future research should explore the use of this compound as a cold flow improver for biodiesel, a component in lubricants, or a specialty chemical in cosmetics and other formulations. researchgate.netgoogle.com

Development of Advanced Analytical Methods: Continued development of analytical techniques is necessary for the accurate and high-throughput analysis of this compound in complex matrices. This includes the creation of certified reference materials and the refinement of mass spectrometric methods to reliably distinguish between different branched-chain isomers. creative-proteomics.com

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its use in a variety of innovative and sustainable technologies.

Q & A

Q. What ethical considerations apply when citing prior work on branched-chain fatty acid esters?

  • Best Practices :
  • Attribution : Cite original synthesis protocols, not commercial catalogs.
  • Plagiarism Checks : Use text-matching software (e.g., Turnitin) for verbatim methods.
  • Conflict of Interest : Disclose funding sources related to ester applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.